molecular formula C9H7ClN2O B8740115 7-Chloro-2-methyl-[1,6]naphthyridin-3-ol

7-Chloro-2-methyl-[1,6]naphthyridin-3-ol

Cat. No. B8740115
M. Wt: 194.62 g/mol
InChI Key: BDTXMFFJIZKQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09187474B2

Procedure details

Treat a mixture of 4-amino-6-chloro-pyridine-3-carbaldehyde (39 g, 0.25 mol) and 2-hydroxy acetone (28 g, 0.375 mol) in THF (400 mL) with KOH (52.5 g, 0.75 mol), stir at RT for 1 h, add water and acidify with 1N HCl. Collect the resulting solids by filtration, wash with water (3×), then EtOAc (2×) and dry to afford the title compound (45 g, 93%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 9.00 (s, 1H), 7.77 (s, 1H), 7.53 (s, 1H), 2.54 (s, 3H).
Quantity
39 g
Type
reactant
Reaction Step One
[Compound]
Name
2-hydroxy acetone
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
52.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][C:3]=1[CH:9]=O.[OH-].[K+].O.Cl.[CH2:15]1C[O:18][CH2:17][CH2:16]1>>[Cl:8][C:6]1[CH:7]=[C:2]2[C:3]([CH:9]=[C:17]([OH:18])[C:16]([CH3:15])=[N:1]2)=[CH:4][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
NC1=C(C=NC(=C1)Cl)C=O
Name
2-hydroxy acetone
Quantity
28 g
Type
reactant
Smiles
Name
Quantity
52.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
400 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat
CUSTOM
Type
CUSTOM
Details
Collect the resulting solids
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
EtOAc (2×) and dry

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C2C=C(C(=NC2=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.